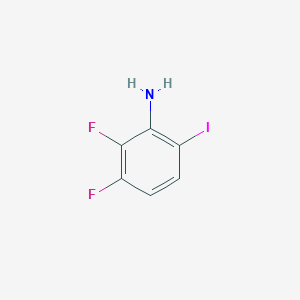
2,3-Difluoro-6-iodoaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluoro-6-iodoaniline is an organic compound with the molecular formula C6H4F2IN. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 6 is replaced by an iodine atom
準備方法
The synthesis of 2,3-Difluoro-6-iodoaniline typically involves halogenation reactions. One common method is the iodination of 2,3-difluoroaniline using iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position . Industrial production methods may involve similar halogenation techniques, optimized for large-scale synthesis.
化学反応の分析
2,3-Difluoro-6-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
科学的研究の応用
2,3-Difluoro-6-iodoaniline has several applications in scientific research:
作用機序
The mechanism of action of 2,3-Difluoro-6-iodoaniline depends on its specific application. In chemical reactions, the presence of fluorine and iodine atoms influences the reactivity and selectivity of the compound. The fluorine atoms increase the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions . The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactions .
類似化合物との比較
2,3-Difluoro-6-iodoaniline can be compared with other halogenated anilines, such as:
2,4-Difluoro-6-iodoaniline: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Fluoro-6-iodoaniline:
4-Fluoro-2-iodoaniline: Another isomer with different substitution positions, resulting in distinct reactivity and applications.
生物活性
2,3-Difluoro-6-iodoaniline is a compound of increasing interest in the fields of medicinal chemistry and biological research. Its unique structural features, including the presence of fluorine and iodine atoms, contribute to its reactivity and potential biological activities. This article explores the biological activity of this compound, summarizing key findings from various studies.
The compound is characterized by its ability to undergo several types of chemical reactions:
- Substitution Reactions : The iodine atom can be substituted with other nucleophiles, enhancing its versatility in synthetic applications.
- Oxidation and Reduction : It can be oxidized to form quinones or reduced to yield amines, which may affect its biological interactions.
- Coupling Reactions : Participates in coupling reactions such as Suzuki-Miyaura coupling, which is crucial for synthesizing complex organic molecules.
The presence of fluorine increases the electron density on the aromatic ring, making it more reactive towards electrophilic substitution reactions. This property is significant in designing compounds with specific biological activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of fluorinated anilines. The introduction of halogens, such as fluorine and iodine, has been shown to enhance antibacterial activity against various pathogens. For instance, compounds with halogen substitutions demonstrated increased efficacy against Gram-positive bacteria and mycobacterial strains .
A comparative analysis of different anilides revealed that certain derivatives exhibited submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The structure-activity relationship (SAR) indicates that halogenated derivatives are often more potent than their non-halogenated counterparts .
Cytotoxicity Studies
In addition to antibacterial properties, this compound's cytotoxic effects on cancer cell lines have been investigated. Some derivatives have shown promising results in inhibiting cell proliferation in various cancer models while exhibiting low toxicity towards normal cells. For example, certain fluorinated anilines demonstrated selective cytotoxicity against prostate cancer cells (PC3) with minimal effects on normal fibroblast cells .
Data Table: Biological Activity Summary
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of halogenated anilides for their antimicrobial properties. Among them, derivatives containing iodine exhibited enhanced activity against S. aureus and mycobacterial strains compared to non-halogenated controls .
- Cytotoxicity Assessment : In vitro assays demonstrated that this compound derivatives could induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .
特性
IUPAC Name |
2,3-difluoro-6-iodoaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2IN/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQNWEVFTFMHRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)N)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














